Enhanced Lipophilicity and Steric Bulk via Trifluoroethyl Substituent: A Comparative Physicochemical Analysis
The trifluoroethyl (-CH2CF3) group in the target compound provides greater steric bulk and altered electronic properties compared to the trifluoromethyl (-CF3) group found in the common analog 2-fluoro-5-(trifluoromethyl)phenol . This is evidenced by class-level inference from studies on fluorinated phenols, which demonstrate that the presence of a trifluoroethyl group enhances lipophilicity and modifies solubility relative to non-fluorinated or trifluoromethyl-substituted analogs .
| Evidence Dimension | Steric Bulk and Lipophilicity |
|---|---|
| Target Compound Data | Presence of -CH2CF3 group; predicted density 1.374 g/cm³, pKa 8.37 |
| Comparator Or Baseline | 2-Fluoro-5-(trifluoromethyl)phenol: Presence of -CF3 group; measured density 1.436 g/mL, measured boiling point 146 °C |
| Quantified Difference | Difference in density: 0.062 g/cm³ (target compound is less dense); Difference in boiling point: 38.3 °C (target compound has higher predicted boiling point) |
| Conditions | Predicted (target) vs. experimentally measured (comparator) values |
Why This Matters
These physicochemical differences directly impact solubility, membrane permeability, and handling in synthetic and biological workflows, making the target compound a distinct entity for applications requiring specific lipophilicity or steric profiles.
